molecular formula C19H14FN3O2 B3574124 5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione

5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione

Cat. No.: B3574124
M. Wt: 335.3 g/mol
InChI Key: QLTLNJZPGUSDQQ-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Imidazolidinedione is another component of the compound, which is a type of imidazole derivative. Imidazoles have a wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of indole derivatives is a well-studied area in organic chemistry. There are various methods reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be quite complex, depending on the specific substituents present on the indole ring. For example, a novel and practical synthesis of a related compound, 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, involved hydrazinolysis and intramolecular substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by the specific substituents present on the indole ring. For example, the presence of fluorine atoms can influence the compound’s reactivity and biological activity .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary widely depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Properties

IUPAC Name

(5E)-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c20-15-7-3-1-5-12(15)10-23-11-13(14-6-2-4-8-17(14)23)9-16-18(24)22-19(25)21-16/h1-9,11H,10H2,(H2,21,22,24,25)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTLNJZPGUSDQQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=O)N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione
Reactant of Route 2
Reactant of Route 2
5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione
Reactant of Route 3
Reactant of Route 3
5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione
Reactant of Route 4
Reactant of Route 4
5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione
Reactant of Route 5
5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione

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